![molecular formula C11H11F B2875531 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane CAS No. 1823878-55-2](/img/structure/B2875531.png)
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is a type of fluoro-bicyclo[1.1.1]pentane . After more than 20 years of trials, a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes has been developed . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
A practical scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes (F-BCPs) has been developed . The physicochemical properties of the F-BCPs have been studied, and the core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .Molecular Structure Analysis
The molecular structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is based on the bicyclo[1.1.1]pentane core, which is a highly strained molecule . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Chemical Reactions Analysis
The chemical reactions involving 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane are part of a practical general reaction that gives bicyclo[1.1.1]pentanes . This reaction does not require additional additives or catalysts .Physical And Chemical Properties Analysis
The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The bridge-fluorination of bicyclo[1.1.1]pentane seems to slightly decrease its lipophilicity (clogP) .Scientific Research Applications
Medicinal Chemistry: Bioisostere for Drug Development
1-(3-Fluorophenyl)bicyclo[1.1.1]pentane serves as a valuable bioisostere in medicinal chemistry. It has been used to replace phenyl rings in drug molecules, leading to compounds with higher activity and improved physicochemical properties . This modification can enhance a drug’s solubility, potency, and metabolic stability, potentially reducing therapeutic doses and the risk of drug-drug interactions .
Materials Science: Molecular Rods and Rotors
In materials science, this compound has been utilized as a molecular rod and rotor due to its rigid and three-dimensional structure. These properties are essential for developing advanced materials with specific mechanical and dynamic functions .
Supramolecular Chemistry: Linker Units
The unique structure of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane makes it an excellent candidate for supramolecular linker units. These linkers are crucial for constructing complex molecular assemblies that can have applications in catalysis, drug delivery, and the creation of new materials .
Liquid Crystals: Structural Component
This compound’s ability to impart three-dimensional character and saturation makes it a suitable structural component in the design of liquid crystals. These materials are pivotal in display technologies and other applications requiring controlled alignment of molecules .
FRET Sensors: Enhancing Sensitivity
The incorporation of 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane into FRET (Förster Resonance Energy Transfer) sensors can enhance their sensitivity. Its structural rigidity and electronic properties can improve the efficiency of energy transfer, which is vital for the detection of biological and chemical substances .
Metal–Organic Frameworks (MOFs): Building Blocks
Due to its robustness and versatility, 1-(3-Fluorophenyl)bicyclo[1.1.1]pentane is used as a building block in metal–organic frameworks. MOFs have a wide range of applications, including gas storage, separation, and catalysis, owing to their high surface area and tunable porosity .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-(3-Fluorophenyl)bicyclo[11It’s known that bicyclo[111]pentane derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
The exact mode of action of 1-(3-Fluorophenyl)bicyclo[11The bicyclo[111]pentane (BCP) motif adds three-dimensional character and saturation to compounds . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry .
Pharmacokinetics
The ADME properties of 1-(3-Fluorophenyl)bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, fsp3, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success . This suggests that the BCP motif could potentially enhance the bioavailability of the compound.
Result of Action
The specific molecular and cellular effects of 1-(3-Fluorophenyl)bicyclo[11It’s known that the bcp motif has been used to replace the phenyl ring in a γ-secretase inhibitor, resulting in higher activity and improved physicochemical properties .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-(3-Fluorophenyl)bicyclo[11It’s known that chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .
properties
IUPAC Name |
1-(3-fluorophenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBMDYGEJPCRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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